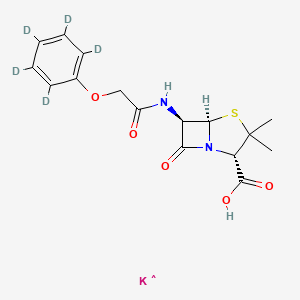

Penicillin V (Potassium)-d5

CAS No.:

Cat. No.: VC16627645

Molecular Formula: C16H18KN2O5S

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18KN2O5S |

|---|---|

| Molecular Weight | 394.5 g/mol |

| Standard InChI | InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D; |

| Standard InChI Key | CHMFOCYVRGABAO-XGACFNCLSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H].[K] |

| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.[K] |

Introduction

Chemical Identity and Structural Characteristics

Penicillin V (Potassium)-d5 (CAS 1356837-87-0) is a stable isotope-labeled derivative of Penicillin V potassium, with the molecular formula C₁₆H₁₃D₅N₂O₅S and a molecular weight of 355.42 g/mol . The deuterium atoms are incorporated at the 2,3,4,5,6 positions of the phenoxy ring, as illustrated by its IUPAC name:

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxy-d5-acetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid .

Key Structural Features:

-

Beta-lactam core: Retains the bicyclic structure critical for bacterial cell wall synthesis inhibition.

-

Deuterated phenoxymethyl side chain: Enhances molecular stability and reduces metabolic degradation in isotopic tracing studies.

-

Potassium counterion: Improves solubility in aqueous matrices, mirroring the parent compound’s pharmacokinetic behavior .

Synthesis and Isotopic Labeling

The synthesis of Penicillin V-d5 involves selective deuteration of the phenoxymethyl precursor prior to coupling with the 6-aminopenicillanic acid core. This process typically employs catalytic exchange reactions using deuterium oxide (D₂O) under controlled conditions to achieve >98% isotopic enrichment .

Critical Synthesis Parameters:

-

Catalyst: Palladium or platinum catalysts facilitate hydrogen-deuterium exchange.

-

Temperature: Reactions are conducted at 50–80°C to optimize kinetics without degrading the beta-lactam ring.

-

Purification: High-performance liquid chromatography (HPLC) ensures removal of non-deuterated impurities .

Analytical and Research Applications

Mass Spectrometry (MS)

Penicillin V-d5 serves as an internal standard in quantitative LC-MS/MS assays, compensating for matrix effects and ionization variability. For example, in a 2021 pharmacokinetic study, researchers used Penicillin V-d5 to achieve a lower quantification limit of 0.1 µg/mL for free penicillin-V in human serum .

Representative MS Parameters:

| Parameter | Value |

|---|---|

| Ionization mode | Electrospray (ESI+) |

| Precursor ion (m/z) | 355.4 → 160.1 (quantifier) |

| Collision energy | 20 eV |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration simplifies <sup>1</sup>H NMR spectra by eliminating splitting from aromatic protons. The absence of signals at δ 6.8–7.4 ppm (phenoxy region) confirms successful deuteration .

Pharmacokinetic Studies

A 2021 steady-state study in healthy volunteers demonstrated the utility of Penicillin V-d5 in modeling the parent drug’s pharmacokinetics. Key findings included:

| Parameter | Total Penicillin-V | Unbound Penicillin-V |

|---|---|---|

| C<sub>max</sub> | 8.2 µg/mL | 5.1 µg/mL |

| T<sub>½</sub> | 1.2 h | 1.0 h |

| AUC<sub>0-24</sub> | 45 µg·h/mL | 28 µg·h/mL |

The study highlighted nonlinear protein binding at higher concentrations, a phenomenon detectable only through deuterated analog-assisted free fraction analysis .

| Supplier | Catalog Number | Purity | Price (USD) |

|---|---|---|---|

| Santa Cruz Biotech | sc-219567 | ≥98% | $420/2.5 mg |

| VIVAN Life Sciences | VLCS-01415 | ≥95% | $380/2.5 mg |

Future Directions

Ongoing research leverages Penicillin V-d5 to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume